6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile is a useful research compound. Its molecular formula is C17H10F3N3OS and its molecular weight is 361.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity
One of the significant applications of compounds related to 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile is in the field of antiprotozoal activity. Research shows that similar compounds have been evaluated for their effectiveness against Trypanosoma b.rhodesiense and P. falciparum, with some exhibiting promising in vitro and in vivo activities. For instance, certain derivatives have shown curative properties in a mouse model for T. b. rhodesiense at low oral dosages (Ismail et al., 2003). Similarly, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related in structure, demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Magnetic Properties in Rare Earth Complexes
Another application is in the field of material science, particularly in the synthesis of rare earth complexes with chelating furan biradicals. These complexes have been studied for their structural and magnetic properties. For example, a family of rare earth complexes with chelating furan biradicals has been synthesized and evaluated, revealing intriguing antiferromagnetic and ferromagnetic interactions at molecular levels (Li et al., 2015).
Synthesis and Characterization in Chemistry
In the realm of chemistry, there's significant research on the synthesis and characterization of compounds containing the nicotinonitrile group, which includes this compound. For instance, research into the synthesis of deuterium-labelled derivatives of similar compounds has provided valuable insights into their chemical properties and potential applications in medicinal chemistry (Ismail & Boykin, 2004).
Antioxidant Evaluation
The evaluation of antioxidant properties of nicotinonitriles, including derivatives of this compound, is another area of research. Studies have explored the synthesis of various nicotinonitriles and evaluated their antioxidant capabilities, contributing to the understanding of their potential therapeutic applications (Gouda et al., 2016).
Cytotoxicity in Cancer Research
Compounds structurally related to this compound have been synthesized and their cytotoxic activities against various tumor cell lines have been studied. This research provides insights into the potential application of these compounds in cancer research and therapy (Ibrahim et al., 2018).
Properties
IUPAC Name |
6-(furan-2-yl)-2-(pyridin-4-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3OS/c18-17(19,20)13-8-14(15-2-1-7-24-15)23-16(12(13)9-21)25-10-11-3-5-22-6-4-11/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGBSJCQFOZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.